HIV-1 gp41 Entry Inhibition: The 3-Phenethyl Scaffold Enables Deep Hydrophobic Pocket Occupancy Absent in Non-Phenethyl Comparators
In the 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan series, the 3-phenethyl-rhodanine scaffold was fixed as a design constant after molecular docking revealed that the phenethyl group occupies space in the deep hydrophobic pocket of the gp41 NHR trimer that was unoccupied by the earlier non-rhodanine leads NB-2 (12) and NB-64 (13) [1]. This structural feature translated into a ~25-fold potency improvement: compound 11a (unsubstituted phenyl) exhibited EC50 = 44 ± 5 nM against HIV-1 IIIB with selectivity index (SI) = 440, compound 11l (pyridyl variant) achieved EC50 = 42 nM with SI = 915, and compounds 11a, 11b, and 11d inhibited primary HIV-1 isolate 94UG103 with EC50 values of 70–99 nM [1]. The comparator leads NB-2 and NB-64, which lack the phenethyl-rhodanine moiety, act only at low micromolar levels. The 5-benzylidene-3-phenethyl substitution pattern thus constitutes the minimal core scaffold for this level of anti-HIV-1 entry potency [1].
| Evidence Dimension | Anti-HIV-1 IIIB inhibitory potency (EC50) and selectivity index (SI = CC50/EC50) |
|---|---|
| Target Compound Data | Compound 11a (2-phenyl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furan): EC50 = 44 nM, SI = 440. Compound 11l (2-(pyridin-3-yl) analog): EC50 = 42 nM, SI = 915. |
| Comparator Or Baseline | NB-2 (12) and NB-64 (13): non-rhodanine pyrrole-based leads with EC50 estimated in low micromolar range (not formally reported in this study but referenced as >20-fold less potent) |
| Quantified Difference | ~25-fold improvement in potency versus earlier non-phenethyl-rhodanine leads; EC50 values in the 42–99 nM range for best compounds versus >1 μM for comparators |
| Conditions | MT-2 cell-based HIV-1 IIIB replication assay and PBMC-based primary HIV-1 94UG103 assay; cytotoxicity assessed in parallel on MT-2 cells |
Why This Matters
For researchers procuring compounds for HIV-1 entry inhibitor screening or gp41-targeted drug discovery, the 3-phenethyl substitution is mechanistically validated as essential for nanomolar potency, making N3-phenyl or N3-benzyl surrogates inadequate substitutes.
- [1] Katritzky AR, Tala SR, Lu H, Vakulenko AV, Chen QY, Sivapackiam J, Pandya K, Jiang S, Debnath AK. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-Oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 Entry Inhibitors. J Med Chem. 2009;52(23):7631-7639. Table 3, pp. 7634-7636. View Source
